molecular formula C13H12O2 B1611084 4-(2-Methoxyphenyl)phenol CAS No. 65109-82-2

4-(2-Methoxyphenyl)phenol

Cat. No. B1611084
CAS RN: 65109-82-2
M. Wt: 200.23 g/mol
InChI Key: QDLRJEPPCTUXSM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)phenol, also known as Bis(2-hydroxy-4-methoxyphenyl)methanone, is a chemical compound with the molecular formula C14H12O3. It is a white crystalline powder with a melting point of 154-156°C. This chemical compound has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

4-(2-Methoxyphenyl)phenol derivatives have shown potential in anticancer research. A study by Sukria et al. (2020) explored a Schiff base compound synthesized from vanillin and p-anisidine, testing its stability and anticancer activity against T47D breast cancer cells, although it showed weak activity (Sukria et al., 2020).

Nonlinear Optical Material

The compound has applications in materials science, particularly as a nonlinear optical material. Hijas et al. (2018) conducted spectroscopic investigations using density functional theory on a related compound, establishing its potential as a nonlinear optical material due to its small HOMO-LUMO band gap (Hijas et al., 2018).

Atmospheric Oxidation Studies

In atmospheric chemistry, the oxidation mechanism of this compound has been studied to understand its role in the formation of secondary organic aerosols. Yao et al. (2021) investigated its gas-phase oxidation mechanism, revealing possible oxidation products and its atmospheric lifetime (Yao et al., 2021).

Molecular Docking and Quantum Chemical Calculations

The compound's molecular structure and spectroscopic data have been analyzed through molecular docking and quantum chemical calculations. Viji et al. (2020) focused on the biological effects based on molecular docking results, highlighting its significance in biochemical research (Viji et al., 2020).

Synthesis and Characterization

Its synthesis and structural elucidation are crucial in chemical research. Micheletti et al. (2020) synthesized a related compound, detailing its structure based on various spectroscopic methods (Micheletti et al., 2020).

Agricultural Applications

In agriculture, its effects on Agrobacterium vir genes and gene transfer induction have been studied. Joubert et al. (2002) examined the impact of phenolic compounds on virulence gene induction and Agrobacterium-mediated gene transfer, suggesting its role in plant transformation processes (Joubert et al., 2002).

Polymerization Studies

In polymer science, its derivatives have been explored for polymerization applications. Uyama et al. (1998) found that the phenolic moiety is selectively reacted in the polymerization of a related compound, indicating its use in creating reactive polymers (Uyama et al., 1998).

Mechanism of Action

Target of Action

4-(2-Methoxyphenyl)phenol, also known as eugenol, is a volatile phenolic bioactive compound . It has been identified in several aromatic plants and has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The compound has three active sites: hydroxyl, allylic, and aromatic groups . It has been reported to target the signal transducer and activator of transcription 3 (STAT3) .

Mode of Action

The compound interacts with its targets through its three active sites. The hydroxyl, allylic, and aromatic groups present in the structure of this compound play a crucial role in its interaction with its targets . It has been reported to inhibit STAT3 activation , which is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Biochemical Pathways

The compound affects various biochemical pathways. It has been reported to be involved in the degradation of lignin-derived aromatic compounds . Phenol hydroxylase, an enzyme involved in the oxidative metabolism of phenol, converts phenol to catechol, which is then converted via the meta-pathway to 2-hydroxymuconic semialdehyde by the catechol 2,3-dioxygenase enzyme .

Pharmacokinetics

It is known that the compound has a simple structure, which emphasizes its potential impact in the synthesis of novel drugs . A study on a similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole, showed that it had an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . It also exhibits potent anti-arthritic activity .

properties

IUPAC Name

4-(2-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLRJEPPCTUXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475550
Record name 4-(2-methoxyphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65109-82-2
Record name 4-(2-methoxyphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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